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Compound of Interest

Compound Name: 6-Bromoindolin-4-ol

Cat. No.: B3196520 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed assignment of the ¹H and ¹³C NMR spectra for 6-Bromoindolin-
4-ol. Due to the absence of publicly available experimental spectra for this specific compound,

this guide utilizes predicted NMR data as a reference standard. To offer a comprehensive

analytical perspective, a comparative analysis is made with the experimental data of

structurally related compounds, 6-bromoindole and 4-bromoaniline. This comparison will aid

researchers in interpreting the spectral features of novel indoline derivatives.

Predicted NMR Spectral Data for 6-Bromoindolin-4-
ol
The ¹H and ¹³C NMR chemical shifts for 6-Bromoindolin-4-ol have been predicted using

advanced computational algorithms. The data is summarized in the tables below.

Table 1: Predicted ¹H NMR Spectral Data for 6-Bromoindolin-4-ol
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

6.91 s 1H H-7

6.75 s 1H H-5

4.80 (broad) s 1H OH

3.50 (broad) s 1H NH

3.40 t, J=8.4 Hz 2H H-2

2.95 t, J=8.4 Hz 2H H-3

Note: Predicted spectra do not always accurately represent the broadness of OH and NH

signals, which can be affected by solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data for 6-Bromoindolin-4-ol

Chemical Shift (ppm) Assignment

152.0 C-7a

145.9 C-4

133.1 C-3a

124.5 C-5

115.8 C-7

112.3 C-6

55.1 C-2

35.8 C-3

Structural Assignment and Visualization
The chemical structure of 6-Bromoindolin-4-ol with the corresponding atom numbering used

for the NMR assignment is depicted below.
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Caption: Numbering scheme for 6-Bromoindolin-4-ol used for NMR spectral assignment.

Experimental Protocol
The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of

indoline derivatives.

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Use a standard pulse program with a 90° pulse angle.

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically

16 or 32 scans).

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to encompass all expected carbon resonances (e.g., 0-180 ppm).

A larger number of scans is typically required for ¹³C NMR to obtain a good signal-to-noise

ratio (e.g., 1024 or more scans).

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., TMS).

Comparative Spectral Analysis
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To understand the predicted spectral features of 6-Bromoindolin-4-ol, a comparison with the

experimental data of 6-bromoindole and 4-bromoaniline is instructive.

Table 3: Comparison of ¹H NMR Chemical Shifts (Aromatic Region)

Compound H-5 (ppm) H-7 (ppm)

6-Bromoindolin-4-ol

(Predicted)
6.75 (s) 6.91 (s)

6-Bromoindole (Experimental) ~7.20 (d) ~7.50 (d)

4-Bromoaniline (Experimental) ~6.60 (d) ~7.25 (d)

Table 4: Comparison of ¹³C NMR Chemical Shifts (Aromatic Region)

Compound C-5 (ppm) C-6 (ppm) C-7 (ppm)

6-Bromoindolin-4-ol

(Predicted)
124.5 112.3 115.8

6-Bromoindole

(Experimental)
~123.0 ~115.5 ~114.0

4-Bromoaniline

(Experimental)
~116.7 ~132.0 ~116.7

Note: Experimental data for 6-bromoindole and 4-bromoaniline are approximate values taken

from publicly available spectra and may vary slightly depending on the experimental conditions.

The comparison reveals the following key points:

Aromatic Protons: The predicted aromatic protons of 6-Bromoindolin-4-ol (H-5 and H-7) are

singlets due to the substitution pattern, whereas in 6-bromoindole and 4-bromoaniline, the

corresponding protons are doublets due to coupling with adjacent protons. The chemical

shifts are generally upfield compared to 6-bromoindole, which is expected due to the

electron-donating effect of the saturated indoline ring compared to the aromatic indole ring.
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Aromatic Carbons: The predicted chemical shifts of the aromatic carbons in 6-
Bromoindolin-4-ol are influenced by the hydroxyl and bromo substituents. The position of

the bromine atom (C-6) shows a typical chemical shift for a carbon attached to bromine in an

aromatic system. The presence of the electron-donating hydroxyl group at C-4 significantly

influences the chemical shifts of the surrounding carbons.

Logical Workflow for Spectral Analysis
The process of assigning the NMR spectra for a novel compound where no experimental data

is available follows a logical progression.

Caption: A logical workflow for the assignment of NMR spectra for a novel compound using

predictive methods and comparative analysis.

This guide provides a foundational understanding of the expected ¹H and ¹³C NMR spectral

characteristics of 6-Bromoindolin-4-ol. The combination of predicted data and comparative

analysis with known compounds offers a robust framework for researchers working on the

synthesis and characterization of new indoline-based molecules.

To cite this document: BenchChem. [Spectral Analysis of 6-Bromoindolin-4-ol: A Comparative
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3196520#1h-and-13c-nmr-spectral-assignment-for-6-
bromoindolin-4-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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